molecular formula C8H13NO2 B14741925 Cycloheptanecarboxamide, 2-oxo- CAS No. 936-00-5

Cycloheptanecarboxamide, 2-oxo-

Katalognummer: B14741925
CAS-Nummer: 936-00-5
Molekulargewicht: 155.19 g/mol
InChI-Schlüssel: IMXDECQIPRKTEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cycloheptanecarboxamide, 2-oxo- is a chemical compound that belongs to the class of carboxamides It is characterized by a seven-membered cycloheptane ring attached to a carboxamide group, with an additional oxo group at the second position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cycloheptanecarboxamide, 2-oxo- typically involves the reaction of cycloheptanecarboxylic acid with appropriate reagents to introduce the oxo group at the second position. One common method involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired oxidation. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the selective formation of the 2-oxo derivative.

Industrial Production Methods

In an industrial setting, the production of Cycloheptanecarboxamide, 2-oxo- can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters and enhances the efficiency of the process. The use of catalysts such as palladium or platinum can further improve the yield and selectivity of the desired product. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Cycloheptanecarboxamide, 2-oxo- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The carboxamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides or esters.

Wissenschaftliche Forschungsanwendungen

Cycloheptanecarboxamide, 2-oxo- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Cycloheptanecarboxamide, 2-oxo- involves its interaction with specific molecular targets. The oxo group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. Additionally, the compound can participate in redox reactions, influencing cellular processes and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexanecarboxamide, 2-oxo-: A six-membered ring analog with similar chemical properties.

    Cyclopentanecarboxamide, 2-oxo-: A five-membered ring analog with distinct reactivity.

    Cyclooctanecarboxamide, 2-oxo-: An eight-membered ring analog with unique structural features.

Uniqueness

Cycloheptanecarboxamide, 2-oxo- stands out due to its seven-membered ring structure, which imparts unique steric and electronic properties. This makes it a valuable compound for studying ring strain and conformational dynamics in cyclic systems.

Eigenschaften

CAS-Nummer

936-00-5

Molekularformel

C8H13NO2

Molekulargewicht

155.19 g/mol

IUPAC-Name

2-oxocycloheptane-1-carboxamide

InChI

InChI=1S/C8H13NO2/c9-8(11)6-4-2-1-3-5-7(6)10/h6H,1-5H2,(H2,9,11)

InChI-Schlüssel

IMXDECQIPRKTEF-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C(=O)CC1)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.